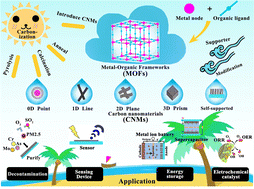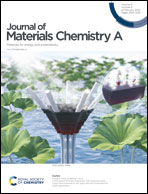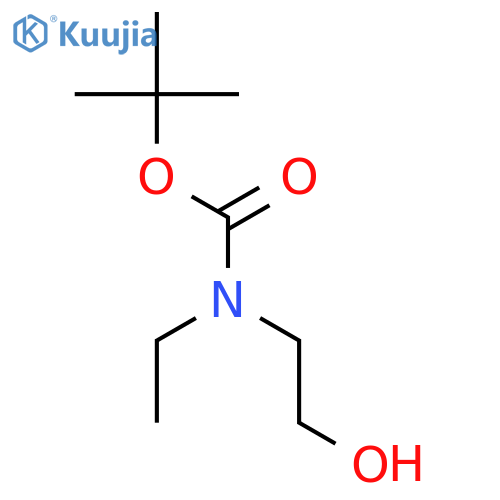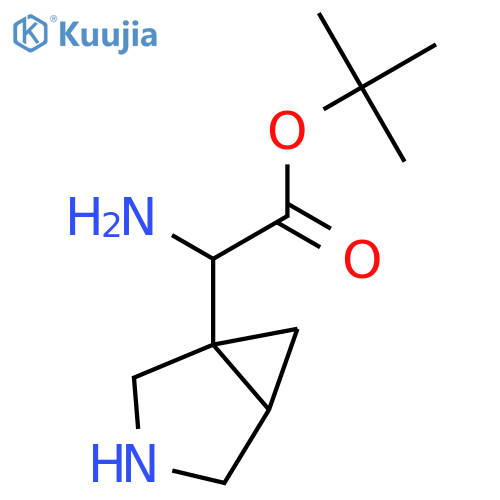Multidimensional MOF-derived carbon nanomaterials for multifunctional applications
Journal of Materials Chemistry A Pub Date: 2023-03-21 DOI: 10.1039/D3TA00239J
Abstract
Currently, porous metal–organic frameworks (MOFs) have become popular precursors for the construction of new nanomaterials as a result of their large surface area, high porosity, and excellent chemical, mechanical and thermal stability. Among them, pyrolyzed MOF-derived porous carbon nanomaterials (CNMs) can well inherit the characteristics and advantages of the MOF precursors, and show great application prospects in the fields of environment and energy. More and more MOF-derived CNMs have been reported, but there is no systematic method to classify and summarize them. Based on this situation, we are going to classify the types of MOF-derived CNMs from the perspective of dimension, and comprehensively introduce the research progress of controlled synthesis of such materials in recent years. This review focuses on the changes in the morphology and phase composition of MOF-derived CNMs from the selection of MOF precursors to the final material carbonization process. The progress of MOF-derived CNMs in popular applications, including heterogeneous catalysis, fuel cells, sensor components, and so on, is systematically introduced. The influence of material morphology and composition on the performance is emphatically analyzed.

Recommended Literature
- [1] From polymers to proteins: the effect of side chains and broken symmetry on the formation of secondary structures within a Wang–Landau approach†
- [2] Imaging and detection of morphological changes of single cells before and after secretion using scanning electrochemical microscopy†
- [3] Polydopamine-induced surface functionalization of carbon nanofibers for Pd deposition enabling enhanced catalytic activity for the oxygen reduction and evolution reactions†
- [4] Co-adsorption and Fenton-like oxidation in the efficient removal of methylene blue by MIL-88B@UiO-66 nanoflowers†
- [5] Intracellular delivery of liposome-encapsulated Finland trityl radicals for EPR oximetry†
- [6] Towards biocompatible nanovalves based on mesoporous silicananoparticles
- [7] The effect of bound rubber on vulcanization kinetics in silica filled silicone rubber†
- [8] Determination of arsenic in biological samples by slurry sampling hydride generation atomic fluorescence spectrometry using in situ dielectric barrier discharge trap†
- [9] Inorganic analysis
- [10] Hydrothermal growths, optical features and first-principles calculations of sillenite-type crystals comprising discrete MO4 tetrahedra†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 14919-36-9
-
CAS no.: 183506-66-3









